

Application Note: Quantification of Secologanic Acid in Plant Extracts using HPLC-UV

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Compound of Interest

Compound Name: *Secologanic acid*

Cat. No.: *B2455168*

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AN-HPLC-SA-001

Introduction

Secologanic acid, a prominent secoiridoid glycoside found in various medicinal plants, including those from the *Lonicera* genus, is recognized for its significant anti-inflammatory properties. Accurate and precise quantification of this bioactive compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **secologanic acid** in plant extracts.

Instrumentation and Consumables

- **HPLC System:** A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- **Chromatography Column:** An Agilent ZORBAX XDB C18 column (4.6 x 250 mm, 5 µm particle size) or equivalent.
- **Data Acquisition and Processing:** Chromatography software for data collection and analysis.
- **Analytical Balance:** Capable of weighing to 0.1 mg.
- **Ultrasonic Bath:** For sample extraction.

- Syringe Filters: 0.45 μm pore size.
- Vials: Amber glass vials for standards and samples.
- Solvents: HPLC grade acetonitrile, methanol, and water.
- Reagents: Phosphoric acid (analytical grade).
- Reference Standard: **Secologanic acid** (purity $\geq 98\%$).

Experimental Protocols

Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **secologanic acid** reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 10 $\mu\text{g/mL}$ to 200 $\mu\text{g/mL}$. These solutions are used to construct the calibration curve.

Sample Preparation: Ultrasonic-Assisted Extraction

- Sample Grinding: Grind the dried plant material (e.g., flower buds of *Lonicera japonica*) into a fine powder (approximately 40-mesh).
- Extraction: Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask. Add 25 mL of 70% methanol.
- Ultrasonication: Place the flask in an ultrasonic bath and extract for 30 minutes at a controlled temperature of 40°C.
- Filtration: After extraction, allow the mixture to cool to room temperature and filter it through a Whatman No. 1 filter paper.
- Final Preparation: Transfer the filtrate to a 25 mL volumetric flask and add 70% methanol to the mark. Before injection into the HPLC system, filter an aliquot through a 0.45 μm syringe filter into an HPLC vial.

HPLC-UV Method Parameters

The chromatographic conditions for the analysis of **secologanic acid** are presented in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |
|----------------------|---|
| Column | Agilent ZORBAX XDB C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5-15% B (0-20 min)15-23% B (20-25 min)23-95% B (25-26 min)95% B (26-30 min) |
| Flow Rate | 1.0 mL/min ^[1] |
| Column Temperature | 30°C ^[1] |
| Injection Volume | 10 µL ^[1] |
| Detection Wavelength | 240 nm ^[1] |

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, are summarized in Table 2.

Table 2: Summary of Method Validation Data for **Secologanic Acid**

| Parameter | Result |
|-----------------------------------|----------------|
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r^2) | > 0.999 |
| Limit of Detection (LOD) | 1.25 µg/mL |
| Limit of Quantification (LOQ) | 4.15 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 102.3% |

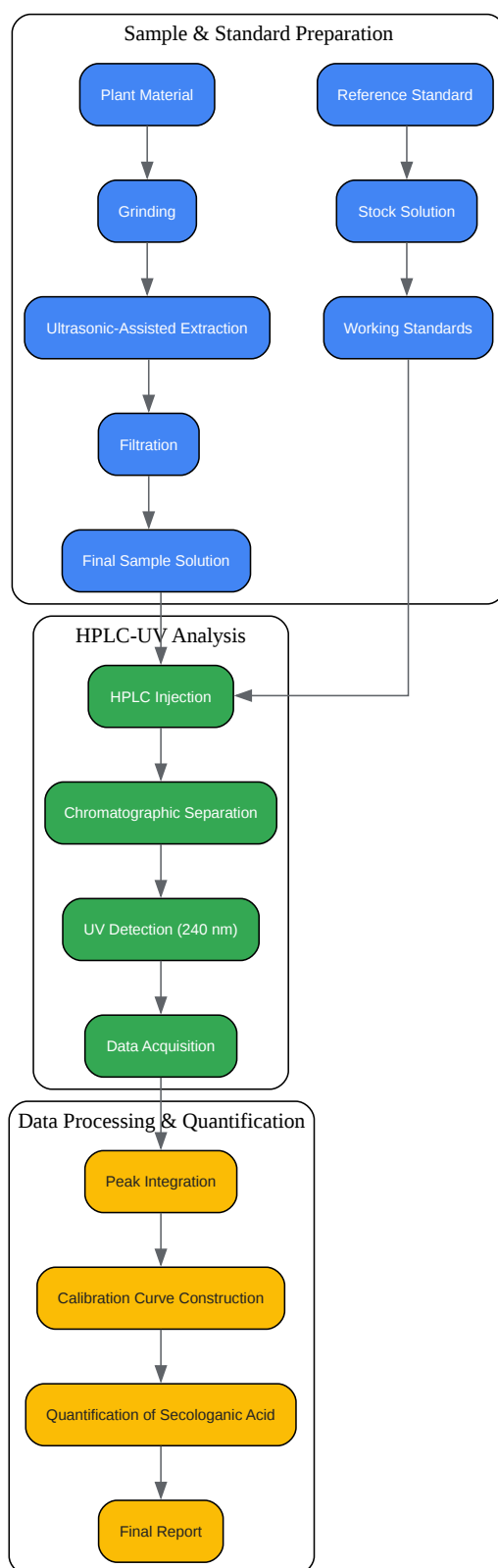
Note: The LOD and LOQ values are indicative and may vary slightly between different instrument setups.

Results and Discussion

The described HPLC-UV method provides excellent separation and quantification of **secologanic acid** in plant extracts. A representative chromatogram of a standard and a sample extract is shown in various research articles, demonstrating a clear peak for **secologanic acid** with good resolution from other matrix components.[1] The method is linear over a wide concentration range with a high correlation coefficient, indicating a strong correlation between peak area and concentration. The low LOD and LOQ values demonstrate the sensitivity of the method. The precision, indicated by the low relative standard deviation (RSD%), and the high recovery rates confirm the method's reliability and accuracy for routine quality control analysis.

Mandatory Visualizations

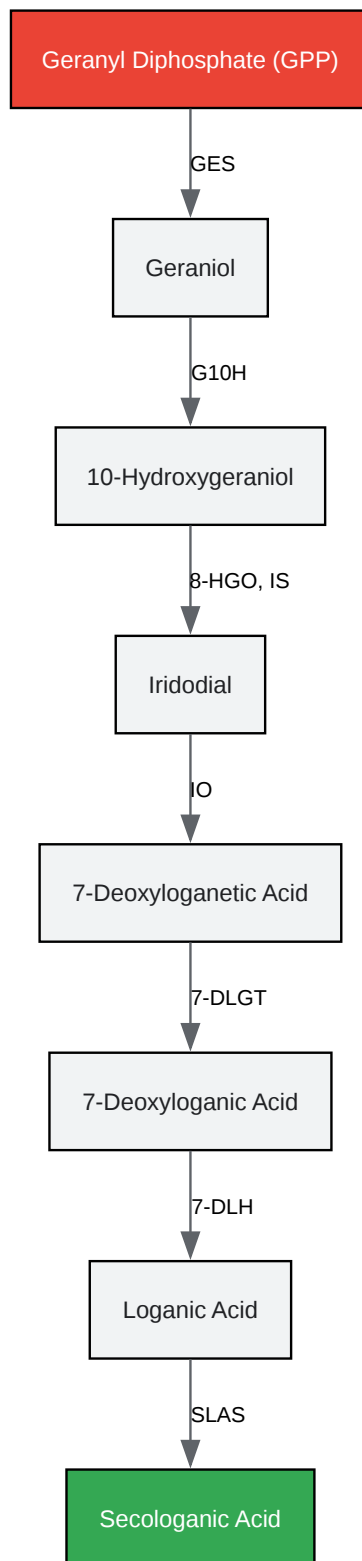
Experimental Workflow



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Caption: Experimental workflow for **secologanic acid** quantification.

Biosynthesis Pathway of Secologanic Acid



Simplified Biosynthesis Pathway of Secologanic Acid

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Caption: Simplified biosynthesis pathway of **secologanic acid**.

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References

- 1. e-nps.or.kr [e-nps.or.kr]
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